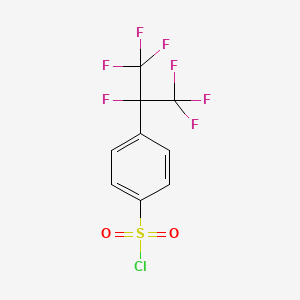

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Perfluoropropan-2-yl)benzenesulfonyl chloride, also known as PFBCl, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is commonly used as a reagent for the synthesis of various organic compounds. PFBCl is a highly reactive compound that is used in a variety of research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Solvolysis Mechanism Studies

The research by Kevill and D’Souza (1999) demonstrates that benzenesulfonyl chloride and its derivatives, including 4-substituted variants, are vital for understanding solvolysis mechanisms. They found these compounds are best correlated with the extended Grunwald-Winstein equation, emphasizing a concerted bimolecular displacement mechanism involving solvent attack at sulfur (Kevill & D’Souza, 1999).

Antibacterial Agents and Enzyme Inhibitors

Abbasi et al. (2017) explored the use of benzenesulfonyl chloride in synthesizing N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which demonstrated significant antibacterial potential and lipoxygenase enzyme inhibitory activity (Abbasi et al., 2017).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, derived from benzenesulfonyl chloride, as key intermediates in diverse chemical transformations, indicating its utility in solid-phase synthesis and pharmaceutical development (Fülöpová & Soural, 2015).

Development of Novel Compounds

Research by Ta-n (2015) focused on synthesizing novel N-substituted phenyl benzenesulfonylureas using benzenesulfonyl chloride. These compounds have potential applications in various fields, including medicinal chemistry (Ta-n, 2015).

Heterogeneous Catalysis

Laidlaw et al. (2002) investigated the sulfonylation of substituted benzenes using benzenesulfonyl chloride, demonstrating its importance in catalysis, particularly in zinc-exchanged zeolites, emphasizing its role in industrial chemistry (Laidlaw et al., 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF7O2S/c10-20(18,19)6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCXSQWDHVGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)

![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)

![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)